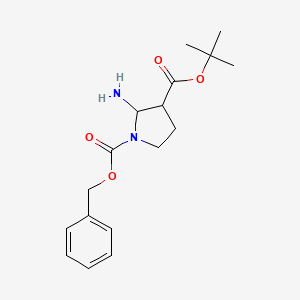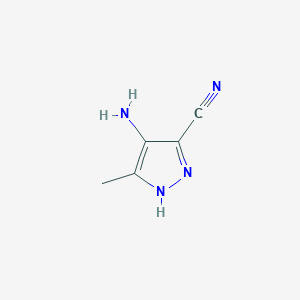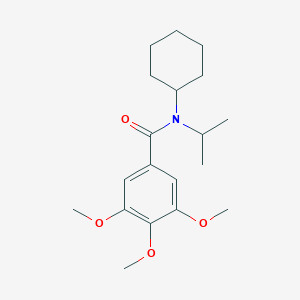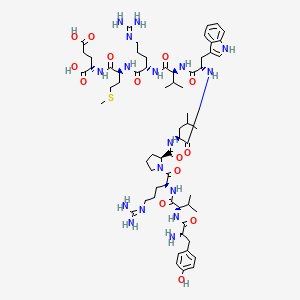
BDC2.5 mimotope 1040-31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDC25 mimotope 1040-31 is a strongly agonistic peptide (mimotope) for the diabetogenic T cell clone BDC25 This peptide is specific for BDC2It has a molecular formula of C63H97N17O14S and a molecular weight of 1348.7 Da .
准备方法
Synthetic Routes and Reaction Conditions
BDC2.5 mimotope 1040-31 is synthesized using solid-phase peptide synthesis (SPPS). The sequence of the peptide is H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide). The final product is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the product is lyophilized for storage .
化学反应分析
Types of Reactions
BDC2.5 mimotope 1040-31 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIPEA
Cleavage Reagents: TFA, water, scavengers
Solvents: DMF
Major Products
The major product of the synthesis is the peptide this compound itself. No significant by-products are typically formed if the synthesis is carried out correctly .
科学研究应用
BDC2.5 mimotope 1040-31 is used extensively in scientific research, particularly in the study of diabetes and T cell responses. It is a valuable tool for:
Diabetes Research: It stimulates BDC2.5 T cells, which are involved in the autoimmune response in diabetes. .
Immunology: It is used to study T cell receptor (TCR) interactions and the activation of T cells
Drug Development: It serves as a model peptide for developing new therapeutic agents targeting T cell responses
作用机制
BDC2.5 mimotope 1040-31 exerts its effects by binding to the T cell receptor (TCR) on BDC2.5 T cells. This binding stimulates the T cells, leading to their activation and proliferation. The molecular targets involved are the TCRs specific to the BDC2.5 clone. The pathway involves the activation of downstream signaling molecules that lead to T cell activation .
相似化合物的比较
Similar Compounds
BDC2.5 mimotope 1040-51: Another mimotope for the BDC2.5 T cell clone with similar properties.
BDC2.5 mimotope 1040-31 TFA: A trifluoroacetic acid salt form of this compound.
Uniqueness
This compound is unique in its strong agonistic activity for the BDC2.5 T cell clone. It is highly specific for BDC2.5 TCR Tg+ T cells, making it a valuable tool for studying T cell responses in diabetes .
属性
分子式 |
C63H97N17O14S |
|---|---|
分子量 |
1348.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 |
InChI 键 |
PSQOJBFNOHZXHH-RQXVNRIXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


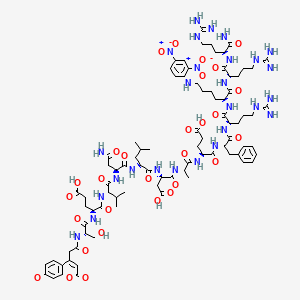
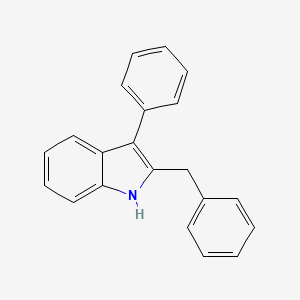

![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
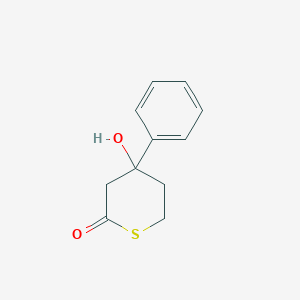


![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)

